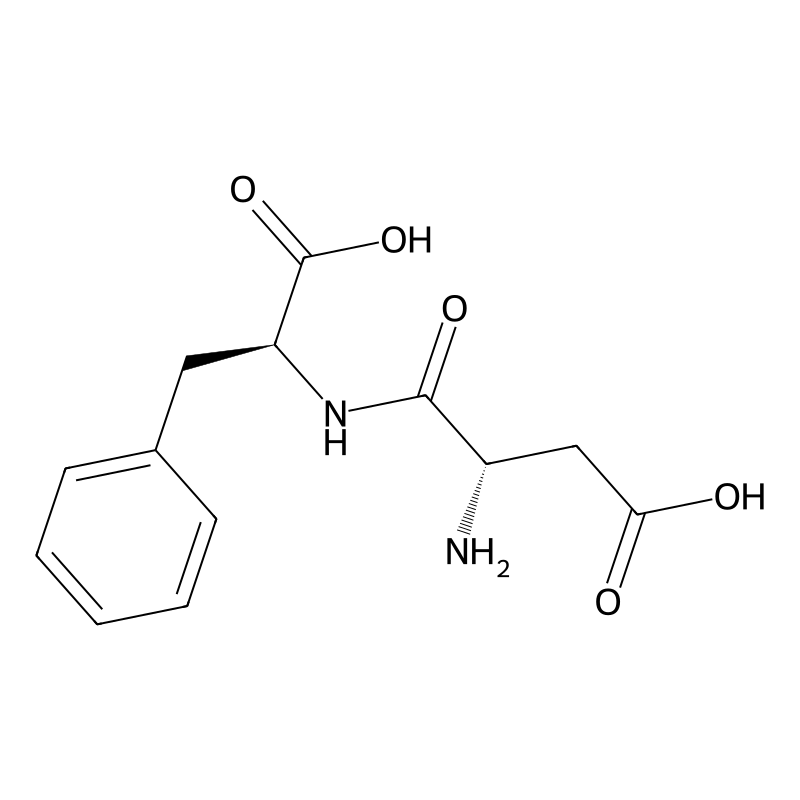

L-Aspartyl-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

L-Aspartyl-L-phenylalanine (CAS 13433-09-5) is a linear dipeptide that serves as the demethylated core of the artificial sweetener aspartame. In industrial and laboratory procurement, it is primarily sourced as an analytical reference standard—officially designated as Aspartame Impurity B—for high-performance liquid chromatography (HPLC) and LC-MS/MS workflows [1]. Unlike its highly sweet methyl ester counterpart, this specific dipeptide is a critical marker for tracking distinct degradation pathways, particularly alkaline hydrolysis and enzymatic cleavage in complex food matrices [2]. Furthermore, it is heavily utilized in pharmacokinetic studies as the primary in vivo metabolite of aspartame, and in biocatalysis research as a benchmark for thermolysin-mediated peptide synthesis [3]. Its distinct physicochemical properties make it an indispensable material for quality control, regulatory compliance, and structural biology applications.

References

- [1] European Pharmacopoeia (EP) Monograph for Aspartame (Impurity B).

- [2] Pattanaargson, S., et al. "Aspartame Degradation in Solutions at Various pH Conditions." Journal of Food Science, 66(6), 808-809 (2001).

- [3] Nakanishi, K., et al. "Thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester." European Journal of Biochemistry, 161(3), 541-549 (1986).

Substituting L-Aspartyl-L-phenylalanine with the parent compound (aspartame), crude amino acid mixtures, or other degradation products severely compromises analytical and experimental integrity. Aspartame possesses a methyl ester group that drastically alters its chromatographic retention time, sensory profile, and enzymatic susceptibility, making it useless as its own degradation marker [1]. Crude mixtures of L-aspartic acid and L-phenylalanine fail to replicate the specific dipeptide bond cleavage kinetics required for protease assays or the exact mass-to-charge (m/z) ratios needed for LC-MS/MS calibration [2]. Furthermore, substituting this compound with diketopiperazine (DKP)—another major aspartame degradant—is fundamentally flawed; DKP is a cyclic compound formed via intramolecular aminolysis at neutral to mildly alkaline pH, whereas L-aspartyl-L-phenylalanine is a linear dipeptide formed exclusively via ester hydrolysis at high pH or through specific enzymatic action [3]. Accurate stability profiling and metabolic tracking demand the procurement of the precise linear dipeptide.

References

- [1] European Pharmacopoeia (EP) Monograph for Aspartame (Impurity B).

- [2] Pattanaargson, S., et al. "Aspartame Degradation in Solutions at Various pH Conditions." Journal of Food Science, 66(6), 808-809 (2001).

- [3] Ishii, H., et al. "Toxicity of aspartame and its diketopiperazine for Wistar rats by dietary administration for 104 weeks." Toxicology, 21(2), 91-94 (1981).

pH-Dependent Degradation Profiling in Analytical Workflows

Aspartame degrades into distinct products depending on the pH of the matrix. Chromatographic studies demonstrate that at pH 12, L-aspartyl-L-phenylalanine (Asp-Phe) is the major degradation product due to ester hydrolysis [1]. In contrast, at pH 7 to 10, the primary product is the cyclic diketopiperazine (DKP), and at pH 2 to 6, L-phenylalanine methyl ester (PME) predominates [1]. This strict pH-dependency means that Asp-Phe cannot be proxied by DKP or PME when calibrating analytical instruments for alkaline stability testing.

| Evidence Dimension | Major degradation product formation across pH ranges |

| Target Compound Data | Asp-Phe is the primary degradation product at pH 12 |

| Comparator Or Baseline | DKP (primary at pH 7-10) and PME (primary at pH 2-6) |

| Quantified Difference | 100% divergence in the primary degradation pathway based on matrix pH |

| Conditions | Phosphate-citrate buffer solutions analyzed via reverse-phase HPLC |

Procurement of Asp-Phe as Impurity B is strictly necessary for accurate LC-MS/MS stability profiling of aspartame in alkaline environments, as other degradants track entirely different chemical pathways.

Enzymatic Cleavage Tracking in Complex Beverage Matrices

In beverage formulations containing natural fruit juices, aspartame is highly susceptible to proteolytic enzymes. Research indicates that aspartame is completely degraded (100% loss) within 15 hours at 25°C in solutions containing 25% melon juice, yielding free amino acids [1]. However, in pineapple and kiwi juice matrices, the primary degradation intermediate is specifically L-aspartyl-L-phenylalanine [1]. The parent aspartame cannot serve as its own stability marker in these enzymatically active environments.

| Evidence Dimension | Enzymatic degradation intermediate formation |

| Target Compound Data | Asp-Phe acts as the primary quantifiable intermediate in kiwi and pineapple juice matrices |

| Comparator Or Baseline | Aspartame (100% degraded within 15 hours in active melon juice) |

| Quantified Difference | Rapid conversion of the parent compound necessitates the dipeptide as the stable quantifiable marker |

| Conditions | 0.1% aspartame in 25% fruit juice solutions at 25°C |

Formulators and QC labs must procure Asp-Phe to accurately quantify shelf-life and enzymatic breakdown in fruit-juice-based diet beverages.

Intestinal Absorption and Pharmacokinetic Metabolism

The linear and cyclic degradation products of aspartame exhibit vastly different pharmacokinetic profiles. In steady-state perfusion studies of rat jejunum, L-aspartyl-L-phenylalanine demonstrates rapid carrier-assisted uptake and is actively hydrolyzed by intestinal mucosa homogenates [1]. Conversely, the cyclic degradant cyclo-Asp-Phe (DKP) undergoes only slow passive diffusion from the lumen and completely resists hydrolysis by the same intestinal mucosa [1].

| Evidence Dimension | Intestinal absorption mechanism and mucosal hydrolysis |

| Target Compound Data | Rapid carrier-assisted uptake; actively hydrolyzed by mucosa |

| Comparator Or Baseline | Cyclo-Asp-Phe / DKP (Slow passive diffusion; 0% mucosal hydrolysis) |

| Quantified Difference | Complete divergence in absorption kinetics and enzymatic susceptibility between the linear and cyclic forms |

| Conditions | Steady-state perfusion in rat jejunum and mucosal homogenate assays |

Toxicologists and pharmacokineticists must use the exact linear dipeptide to accurately model the in vivo metabolic fate of aspartame, as cyclic analogs behave fundamentally differently.

Sensory Profile and Taste Receptor Binding Dynamics

The intense sweetness of aspartame relies heavily on the presence of its methyl ester group, which fulfills the 'X' glucophore requirement in the AH-B-X sweet taste receptor model. Aspartame is approximately 180 to 200 times sweeter than sucrose [1]. The removal of this single methyl ester group to form L-aspartyl-L-phenylalanine completely abolishes this intense sweetness, resulting in a compound characterized by a bitter or neutral taste profile [1].

| Evidence Dimension | Sweetness potency relative to sucrose |

| Target Compound Data | 0x intense sweetness; bitter/neutral sensory profile |

| Comparator Or Baseline | Aspartame (180-200x sweeter than sucrose) |

| Quantified Difference | A 100% loss of intense sweetness potency upon demethylation |

| Conditions | Sensory evaluation and molecular binding models (VFD2 receptor) |

Asp-Phe is a critical negative control in structural biology and flavor chemistry, proving that the dipeptide core alone is insufficient for T1R2/T1R3 receptor activation.

Food and Beverage Quality Control (HPLC/LC-MS)

Where this compound is the right choice: As an analytical reference standard (Impurity B) to quantify alkaline or enzymatic degradation of aspartame in diet sodas and fruit juices, ensuring regulatory compliance and accurate shelf-life determination [1].

Pharmacokinetic and Toxicological Assays

Where this compound is the right choice: As a reference metabolite to track the in vivo breakdown of aspartame by intestinal esterases, distinguishing linear dipeptide absorption from cyclic DKP diffusion in metabolic models [2].

Taste Receptor (T1R2/T1R3) Research

Where this compound is the right choice: As a structural analog and negative control to study the binding mechanics of the AH-B-X glucophore model, validating the necessity of the methyl ester for sweetness [3].

Enzymatic Peptide Synthesis Optimization

Where this compound is the right choice: As a benchmark substrate or product in thermolysin-catalyzed reverse-hydrolysis reactions for industrial sweetener production [4].

References

- [1] European Pharmacopoeia (EP) Monograph for Aspartame (Impurity B).

- [2] Intestinal absorption of aspartame decomposition products in adult rats. PubMed, PMID: 2883017.

- [3] The Molecular Theory of Sweet Taste: Revisit, Update, and Beyond. ACS Publications (2024).

- [4] Nakanishi, K., et al. "Thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester." European Journal of Biochemistry, 161(3), 541-549 (1986).

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Other CAS

13433-09-5

Wikipedia

Explore Compound Types